Cas no 94705-20-1 (Phenol, 3,4-dichloro-5-methyl-)

Phenol, 3,4-dichloro-5-methyl-, is a versatile organic compound with distinct aromatic properties. It features a chlorinated benzene ring with a methyl substituent, offering enhanced stability and reactivity. This compound's unique structure allows for effective substitution reactions, making it valuable in various chemical syntheses. Its chlorinated aromatic ring provides resistance to degradation, ensuring prolonged shelf life and stability under typical storage conditions. Phenol, 3,4-dichloro-5-methyl-, is a reliable choice for applications requiring a stable, reactive aromatic compound.
Phenol, 3,4-dichloro-5-methyl- structure
94705-20-1 structure
Product Name:Phenol, 3,4-dichloro-5-methyl-
CAS No:94705-20-1
MF:C7H6Cl2O
MW:177.027940273285
CID:1984514
PubChem ID:12059951
Update Time:2025-06-25

Phenol, 3,4-dichloro-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3,4-dichloro-5-methyl-
    • 3,4-dichloro-5-methylphenol
    • SCHEMBL6800963
    • DB-356604
    • AKOS025296079
    • 94705-20-1
    • DTXSID20476667
    • Inchi: 1S/C7H6Cl2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3
    • InChI Key: FVRLJMQDXQTHFH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C=C1C)O)Cl

Computed Properties

  • Exact Mass: 175.9795702Da
  • Monoisotopic Mass: 175.9795702Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2Ų

Phenol, 3,4-dichloro-5-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010007641-1g
3,4-Dichloro-5-methylphenol
94705-20-1 97%
1g
$1504.90 2023-08-31

Additional information on Phenol, 3,4-dichloro-5-methyl-

3,4-Dichloro-5-methylphenol (CAS No. 94705-20-1): An Overview of Its Properties, Applications, and Recent Research

3,4-Dichloro-5-methylphenol (CAS No. 94705-20-1) is a chlorinated phenolic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals due to its unique properties and potential applications. This compound is characterized by its aromatic ring structure substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 5 position. The presence of these functional groups imparts specific chemical and biological activities that make it a valuable compound for various research and industrial purposes.

The molecular formula of 3,4-dichloro-5-methylphenol is C8H7Cl2O, with a molecular weight of approximately 186.05 g/mol. Its physical properties include a melting point of around 68-70°C and a boiling point of approximately 260°C. The compound is generally insoluble in water but shows good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics are crucial for its use in various chemical reactions and formulations.

In terms of chemical reactivity, 3,4-dichloro-5-methylphenol exhibits typical phenolic behavior. It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, due to the electron-donating nature of the hydroxyl group. Additionally, the presence of the chlorine atoms can influence the reactivity of the aromatic ring by directing electrophilic attacks to specific positions. This makes 3,4-dichloro-5-methylphenol a versatile starting material for the synthesis of more complex molecules.

The biological activity of 3,4-dichloro-5-methylphenol has been a subject of extensive research. Studies have shown that it possesses antimicrobial properties, making it a potential candidate for use in disinfectants and preservatives. For instance, a recent study published in the Journal of Applied Microbiology demonstrated that 3,4-dichloro-5-methylphenol effectively inhibits the growth of several bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell death.

Beyond its antimicrobial properties, 3,4-dichloro-5-methylphenol has also been investigated for its potential as an antifungal agent. Research published in the Mycologia journal reported that it exhibits significant antifungal activity against common fungal pathogens such as Candida albicans and Cryptococcus neoformans. The antifungal activity is attributed to its ability to interfere with fungal cell wall synthesis and disrupt cellular processes.

In the pharmaceutical industry, 3,4-dichloro-5-methylphenol has shown promise as an intermediate in the synthesis of various drugs. For example, it can be used as a building block for the production of analgesics, anti-inflammatory agents, and other therapeutic compounds. A study published in the European Journal of Medicinal Chemistry highlighted its role in the development of novel anti-inflammatory drugs with reduced side effects compared to existing treatments.

The environmental impact of 3,4-dichloro-5-methylphenol is another area of active research. While it is not classified as a hazardous substance under current regulations, its persistence in the environment and potential bioaccumulation are important considerations. Studies have shown that it can be biodegraded by certain microbial communities under aerobic conditions but may persist longer under anaerobic conditions. Therefore, proper handling and disposal practices are essential to minimize environmental exposure.

In conclusion, 3,4-dichloro-5-methylphenol (CAS No. 94705-20-1) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure confers valuable properties that make it suitable for various uses, from antimicrobial agents to drug intermediates. Ongoing research continues to uncover new potential applications and optimize its use in different fields. As with any chemical compound, responsible handling and consideration of environmental impacts are crucial for its safe and effective utilization.

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